8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Beschreibung
Historical Development of Cyclic Adenosine Monophosphate Analogs
The foundation for cyclic adenosine monophosphate analog development was established through the pioneering work of Earl Sutherland at Vanderbilt University, who discovered cyclic adenosine monophosphate as the first identified second messenger molecule. Sutherland received the Nobel Prize in Physiology or Medicine in 1971 for his discoveries concerning the mechanisms of hormone action, particularly epinephrine signaling via second messengers such as cyclic adenosine monophosphate. This breakthrough recognition of cyclic adenosine monophosphate as a universal regulator of cellular function in organisms ranging from amoebas to humans established the scientific foundation for subsequent analog development.
The initial challenge faced by researchers was the poor membrane permeability of natural cyclic adenosine monophosphate, which prevented its direct application in living systems. Early synthetic efforts focused on creating derivatives that could maintain the principal functions of cyclic adenosine monophosphate while achieving enhanced cell membrane permeability and reduced toxicity in experimental applications. Jon Miller and R.K. Robbins with their research teams emerged as pioneering figures in this field, synthesizing hundreds of cyclic nucleotide analogs during the foundational period of this research area.
Among the early successful modifications were 8-substituted cyclic adenosine monophosphate derivatives, including 8-Bromo-cyclic adenosine monophosphate, which demonstrated improved cellular uptake compared to the parent compound. These 8-position modifications represented a critical advancement in analog design, as they provided enhanced membrane permeability while preserving the essential binding characteristics required for protein kinase A activation. The development of dibutyryl-cyclic adenosine monophosphate also emerged during this period as another approach to enhance membrane permeability, though this compound was later found to produce unwanted metabolic side effects.
The evolution of cyclic adenosine monophosphate analogs continued with increasingly sophisticated modifications targeting specific limitations of earlier compounds. Researchers recognized that optimal analogs required not only enhanced membrane permeability but also resistance to degradation by phosphodiesterases, improved target specificity, and reduced off-target effects. This understanding led to the development of combination modifications, where multiple chemical alterations were incorporated into single molecules to achieve superior performance characteristics.
Evolution of Phosphorothioate Modifications in Nucleotide Research
The introduction of phosphorothioate modifications represented a transformative advancement in nucleotide analog development, fundamentally altering the stability and selectivity profiles of these compounds. The replacement of oxygen with sulfur in the cyclic phosphate ring system created new stereogenic centers at phosphorus, resulting in two distinct diastereomers with dramatically different biological properties. This modification was first achieved in 1974 with the synthesis of the parent adenosine-3,5-cyclic monophosphorothioic acid compound.
The stereochemical aspects of phosphorothioate modifications proved crucial to their biological activity. The axial Sp-isomer of sulfur-modified cyclic adenosine monophosphate analogs demonstrated agonistic activity toward protein kinase A, while the equatorial Rp-isomer exhibited antagonistic properties. This discovery established phosphorothioate modification as a powerful tool for evaluating protein kinase A participation in biological systems, as researchers could now access both activating and inhibiting compounds from the same chemical modification strategy.
Subsequent research revealed that phosphorothioate modifications conferred substantial resistance against hydrolysis by most cyclic nucleotide phosphodiesterases compared to unmodified cyclic nucleotides. This enhanced stability represented a significant practical advantage, as it allowed for sustained experimental conditions without the rapid degradation that limited the utility of natural cyclic adenosine monophosphate in research applications. The development of stereoselective synthesis methods enabled the preparation of pure diastereomers, allowing researchers to study the distinct properties of each isomeric form.
The configurational assignment of phosphorothioate diastereomers was accomplished through correlation with phosphorus-31 nuclear magnetic resonance chemical shifts, providing a reliable method for distinguishing between Sp and Rp isomers. This analytical capability was essential for the systematic study of structure-activity relationships in phosphorothioate-modified compounds. Advanced synthetic approaches, including phosphite methodologies and stereoselective thiation procedures, were developed to provide efficient access to these modified nucleotides with controlled stereochemistry.
Significance in Cellular Signal Transduction Research
8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt emerged as a critical research tool due to its unique combination of properties that address fundamental limitations of earlier cyclic adenosine monophosphate analogs. This compound functions as a metabolically resistant activator of cyclic adenosine monophosphate-dependent protein kinase A, providing researchers with a stable and selective tool for investigating protein kinase A-mediated cellular processes.
The enhanced lipophilicity and membrane permeability of this compound compared to simpler analogs like Sp-cyclic adenosine monophosphothioate represents a significant advancement in experimental utility. This improved cellular uptake enables more effective activation of intracellular protein kinase A pathways while maintaining the metabolic resistance that prevents rapid degradation by cellular phosphodiesterases. The absence of metabolic side effects observed with compounds like dibutyryl-cyclic adenosine monophosphate or 8-Bromo-cyclic adenosine monophosphate makes this analog particularly valuable for studies requiring prolonged exposure periods.
The compound's selectivity for protein kinase A activation has proven essential for dissecting complex signaling networks where multiple cyclic adenosine monophosphate-responsive pathways may be present. In contrast to newer analogs designed to selectively activate Exchange Protein directly Activated by Cyclic adenosine monophosphate pathways, this compound maintains strong specificity for protein kinase A while avoiding activation of alternative cyclic adenosine monophosphate targets. This selectivity profile makes it an indispensable tool for studies focused specifically on protein kinase A-dependent cellular responses.
Research applications utilizing this compound have contributed to understanding cellular processes ranging from gene regulation to metabolic control. The compound's stability and selectivity have enabled long-term studies of protein kinase A function that would be impossible with less stable analogs. Its use has been particularly valuable in studies of cellular differentiation, where sustained protein kinase A activation is required to observe developmental changes over extended time periods.
The broader impact of 8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt extends beyond its direct research applications to its role in advancing our understanding of structure-activity relationships in cyclic nucleotide analogs. The successful combination of 8-bromo substitution with Sp-phosphorothioate modification demonstrates the potential for creating next-generation analogs with precisely tailored properties. This compound serves as a prototype for rational drug design approaches that combine multiple modifications to achieve superior performance characteristics compared to single-modification analogs.
Eigenschaften
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as Rp-8-bromo-Cyclic AMPS or 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and regulation of various biological processes.
Biochemical Pathways
The compound’s action primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it modulates the activity of these enzymes, which are key players in the cAMP signaling pathway. This can lead to downstream effects on various cellular processes regulated by this pathway.
Result of Action
The antagonistic action of Rp-8-bromo-Cyclic AMPS on PKAs can lead to modulation of various cellular processes regulated by these kinases. For instance, it has been reported that this compound can modulate interleukin-1β action in cell culture.
Action Environment
The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility. .
Biochemische Analyse
Biochemical Properties
Rp-8-bromo-Cyclic AMPS (sodium salt) acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. It more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.
Cellular Effects
The compound influences cell function by acting as an antagonist of cAMP-dependent protein kinases (PKAs), which play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by binding to cAMP-dependent protein kinases (PKAs) without activating them, resulting in competitive inhibition.
Temporal Effects in Laboratory Settings
It is known that the compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, suggesting it may have long-term effects on cellular function.
Biologische Aktivität
8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt (commonly referred to as Sp-8-Br-cAMPS) is a potent and selective activator of cyclic AMP (cAMP)-dependent protein kinase (PKA). This compound is notable for its metabolic stability and enhanced membrane permeability compared to other cAMP analogs. Its biological activity has been extensively studied in various cellular contexts, revealing significant implications for cell signaling, differentiation, and apoptosis.
- Chemical Name: 8-Bromoadenosine 3',5'-cyclic monophosphothioate
- CAS Number: 127634-20-2
- Molecular Formula: C10H11BrN5NaO6P
- Molecular Weight: 423.2 g/mol
- Purity: ≥98% (HPLC)
- Appearance: White to off-white powder
- Solubility: Soluble in water or aqueous buffers
Sp-8-Br-cAMPS functions primarily as a PKA activator. It mimics the natural substrate cAMP but exhibits greater resistance to hydrolysis by phosphodiesterases, leading to prolonged activation of PKA pathways. This mechanism underlies its diverse biological effects, including modulation of gene expression and promotion of cellular processes such as differentiation and apoptosis.
Cell Signaling and Proliferation
- Cell Division Promotion : Research indicates that Sp-8-Br-cAMPS can completely substitute for the cell-division-promoting activities of various plant hormones in excised tobacco pith parenchyma tissue. This compound enhances cell division through its action on adenosine 3',5'-cyclic monophosphate (cAMP) signaling pathways, demonstrating its potential as a growth regulator in plant biology .
- Differentiation Induction : In human fibroblast cells, Sp-8-Br-cAMPS has been shown to enhance the induction of pluripotency when combined with valproic acid (VPA). This suggests its role in stem cell biology and regenerative medicine .
- Cancer Cell Dynamics : In esophageal cancer cell lines, Sp-8-Br-cAMPS induces both differentiation and apoptosis, highlighting its dual role in cancer therapy .
Apoptosis and Cell Viability
Sp-8-Br-cAMPS has been observed to affect apoptosis through several mechanisms:
- It promotes caspase activation and alters mRNA expression related to apoptosis in bovine mid-luteal cell cultures .
- The compound enhances VEGF production, contributing to angiogenesis, which is critical for tumor growth and metastasis .
Study 1: Induction of Pluripotency
In a study by Wang et al. (2011), the combination of Sp-8-Br-cAMPS with VPA was shown to significantly enhance the reprogramming efficiency of human fibroblasts into induced pluripotent stem cells (iPSCs) . This finding underscores the compound's potential utility in regenerative medicine.
Study 2: Cancer Therapeutics
A study published in the World Journal of Gastroenterology demonstrated that treatment with Sp-8-Br-cAMPS led to increased apoptosis in Eca-109 esophageal cancer cells. The researchers noted significant morphological changes indicative of apoptotic activity following treatment with this compound .
Comparative Analysis
The following table summarizes the biological activities and applications of Sp-8-Br-cAMPS compared to other cAMP analogs:
| Compound | PKA Activation | Metabolic Stability | Membrane Permeability | Applications |
|---|---|---|---|---|
| Sp-8-Br-cAMPS | High | High | High | Cancer therapy, Stem cell research |
| 8-Bromoadenosine 3',5'-cAMP | Moderate | Moderate | Moderate | General cAMP studies |
| Dibutyryl-cAMP | Moderate | Low | Low | Cell signaling studies |
Vergleich Mit ähnlichen Verbindungen
8-Bromoadenosine 3',5'-Cyclic Monophosphate (8-Br-cAMP)
- Molecular Formula : C₁₀H₁₁BrN₅O₆P; MW: 408.1; CAS: 76939-46-3 .
- Activity : Activates PKA but is less stable than the thioated Sp-isomer due to susceptibility to PDE degradation .
- Key Difference : The absence of sulfur reduces resistance to enzymatic hydrolysis, limiting its utility in long-term studies .
Adenosine 3',5'-Cyclic Monophosphorothioate, Sp-Isomer (Sp-cAMPS)
Rp-8-Br-cGMPS Sodium Salt
- Structure: Guanosine-based analog with bromine and Rp-configuration phosphorothioate.
- Molecular Formula : C₁₀H₁₀BrN₅O₆PS·Na; MW: 462.15; CAS: N/A .
- Activity : Inhibits cGMP-dependent protein kinase (PKG) rather than PKA, highlighting the critical role of the adenine/guanine base in target specificity .
Functional Analogues
Dibutyryl-cAMP
8-(4-Chlorophenylthio)guanosine 3',5'-Cyclic Monophosphothioate
- Structure : Chlorophenylthio substituent at the 8-position.
- Molecular Formula : C₁₆H₁₂ClN₅O₆PS; MW: 483.78; CAS: N/A .
- Activity: Activates PKG but with reduced PKA affinity compared to brominated adenosine analogs .
Pharmacokinetic and Stability Profiles
| Compound | PDE Resistance | Lipophilicity | Membrane Permeability |
|---|---|---|---|
| 8-Bromo-Sp-cAMPS (Target) | High | High | Excellent |
| 8-Br-cAMP | Moderate | Moderate | Moderate |
| Sp-cAMPS | Moderate | Low | Poor |
| Dibutyryl-cAMP | Low | High | High |
Research Findings
Enhanced Stability : The 8-bromo and phosphorothioate modifications synergistically protect the compound from PDE hydrolysis, extending its half-life in cellular assays by >4 hours compared to 8-Br-cAMP .
Lipophilicity Advantage : The bromine substituent increases logP by 0.8 units relative to Sp-cAMPS, enhancing cellular uptake in lipid-rich environments .
Therapeutic Potential: Preclinical studies suggest utility in treating diseases with dysregulated cAMP signaling, such as heart failure and neurodegenerative disorders .
Vorbereitungsmethoden
Reaction Conditions and Reagents
-
Substrate : Adenosine (or its protected derivative) dissolved in anhydrous dimethylformamide (DMF).
-
Brominating Agent : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
-
Temperature : 0–25°C, with reaction times ranging from 4 to 12 hours.
The bromination selectively targets the 8th position due to the electron-rich nature of the adenine ring. Post-reaction, the crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.
Introduction of the Phosphorothioate Group
The phosphorothioate moiety is introduced to replace one of the non-bridging oxygen atoms in the cyclic phosphate group. This step determines the stereochemistry (Sp or Rp) of the final product.
Thiophosphorylation Strategy
-
Substrate : 8-Bromoadenosine is protected at the 2'- and 3'-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl groups.
-
Reagents : A thiophosphorylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicylic Chlorophosphite), is reacted with elemental sulfur (S₈) to generate the thiophosphoryl intermediate.
-
Stereochemical Control : The Sp-isomer is favored by using a chiral auxiliary or stereoselective reaction conditions (e.g., anhydrous tetrahydrofuran (THF) at −78°C).
The reaction yields a thiophosphate triester, which is subsequently deprotected under mild acidic conditions (e.g., 0.1 M HCl in THF).
Cyclization to Form the 3',5'-Cyclic Structure
Cyclization is critical to forming the 3',5'-cyclic monophosphothiaoate backbone. This step is typically performed in a one-pot reaction following thiophosphorylation.
Cyclization Protocol
-
Activation : The linear thiophosphate intermediate is activated using carbodiimide reagents (e.g., dicyclohexylcarbodiimide (DCC)) or mesitylenesulfonyl chloride in pyridine.
-
Cyclization Conditions : Conducted at 50–60°C for 6–12 hours under nitrogen atmosphere.
-
Workup : The crude cyclic product is precipitated using ice-cold diethyl ether and washed with sodium bicarbonate to neutralize excess acid.
Isolation of the Sp-Isomer and Sodium Salt Formation
The final steps involve isolating the Sp-isomer and converting it to the sodium salt for enhanced solubility.
Diastereomer Separation
Sodium Exchange
-
Ion Exchange : The isolated Sp-isomer (free acid form) is passed through a sodium-form cation-exchange resin (e.g., Dowex 50WX8), eluting with deionized water.
-
Lyophilization : The eluate is freeze-dried to yield the sodium salt as a white to off-white powder.
Analytical Characterization and Quality Control
Rigorous analytical methods confirm the identity and purity of the final product.
Key Analytical Data
Stability Considerations
-
Storage : −20°C in airtight containers to prevent hydrolysis of the thiophosphate group.
-
Solution Stability : Stable for ≤3 months at −20°C (pH ≤8.5).
Comparative Analysis of Synthetic Routes
Commercial synthetic routes (e.g., AK Scientific, Enzo Life Sciences) emphasize scalability and stereochemical fidelity.
Challenges and Optimization Opportunities
-
Stereochemical Drift : Prolonged storage above −20°C may lead to Sp→Rp isomerization.
-
Yield Limitations : Thiophosphorylation steps typically yield 60–70%, necessitating process intensification.
Future directions include enzymatic cyclization using nucleotide cyclases or flow chemistry to improve throughput .
Q & A
Q. What is the mechanism of action of 8-Bromoadenosine 3',5'-cyclic monophosphothioate (Sp-isomer) in activating cAMP-dependent protein kinase (PKA)?
The compound acts as a metabolically resistant cAMP analog by binding to PKA’s regulatory subunits (R-subunits), inducing conformational changes that release catalytic subunits (C-subunits) for downstream signaling. The bromine substitution at the 8-position and thioate modification enhance resistance to phosphodiesterase (PDE) degradation, ensuring prolonged activation of PKA compared to non-modified cAMP analogs like dibutyryl-cAMP .
Q. How should stock solutions of this compound be prepared for cell-based assays?
Stock solutions are typically prepared at 5–10 mM concentrations using phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), depending on solubility requirements. For example, in neuromuscular junction studies, a 5 mM stock in PBS was diluted to a 10 µM working concentration . Ensure sterility via syringe filtration (0.2 µm) and store aliquots at -20°C to avoid freeze-thaw cycles .
Q. What experimental controls are essential when using this compound to study PKA signaling?
Include:
- Negative controls : Cells treated with Rp-isomer analogs (e.g., Rp-8-Br-cAMPS), which antagonize PKA activation .
- Solvent controls : Equivalent concentrations of PBS or DMSO.
- Pharmacological validation : Co-treatment with PKA inhibitors (e.g., H89) to confirm pathway specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data arising from off-target effects of this compound?
Contradictory results may stem from non-specific activation of cGMP-dependent kinases (PKG) or crosstalk with PDE isoforms. To mitigate:
- Use isoform-specific inhibitors (e.g., Rp-8-CPT-cAMPS for PKA type I/II) .
- Validate findings with orthogonal methods, such as siRNA-mediated PKA knockdown or kinase activity assays (e.g., ADP-Glo™) .
Q. What structural features differentiate this compound from other cAMP analogs (e.g., 8-Br-cAMP or Sp-cAMPS), and how do these impact experimental design?
- 8-Bromo substitution : Enhances membrane permeability and PDE resistance compared to unmodified cAMP .
- Thioate modification : Increases lipophilicity and stabilizes the phosphodiester bond against hydrolysis, making it superior to Sp-cAMPS in long-term assays .
- Sodium salt formulation : Improves aqueous solubility for in vitro studies compared to triethylammonium salts .
Q. How does this compound interact with PKA isoforms (RI vs. RII), and how can researchers probe isoform-specific effects?
The Sp-isomer preferentially activates both RI and RII regulatory subunits, but affinity may vary. To study isoform-specific roles:
- Use isoform-selective inhibitors (e.g., Rp-8-Br-cAMPS for RI, Rp-cAMPS for RII) .
- Combine with genetic models (e.g., RII knockout cells) or FRET-based biosensors to track isoform localization .
Q. What are the limitations of using this compound in in vivo models, and how can they be addressed?
- Limited tissue penetration : Despite enhanced lipophilicity, systemic delivery may require encapsulation (e.g., liposomes) or localized administration.
- Metabolic clearance : While resistant to PDEs, hepatic or renal clearance rates should be quantified via LC-MS/MS in pharmacokinetic studies .
Methodological Best Practices
Q. How should researchers optimize concentration ranges for dose-response studies?
Start with 1–100 µM based on prior neuromuscular junction studies , adjusting for cell type and assay duration. Perform pilot experiments with:
- Time-course analysis : Measure PKA activity at 0, 15, 30, and 60 minutes post-treatment.
- Toxicity screening : Assess cell viability via MTT or LDH assays at >50 µM .
Q. How can solubility challenges be managed in hydrophobic assay systems?
Q. What analytical methods are recommended for verifying compound stability in culture media?
- HPLC-UV : Monitor degradation peaks at λmax ~260 nm.
- Mass spectrometry : Confirm molecular integrity (expected m/z for sodium adduct: 446.15) .
Data Interpretation and Validation
Q. How to distinguish PKA-specific effects from cross-activation of EPAC or PKG pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
